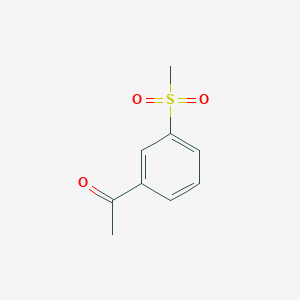

1-(3-Methanesulfonylphenyl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

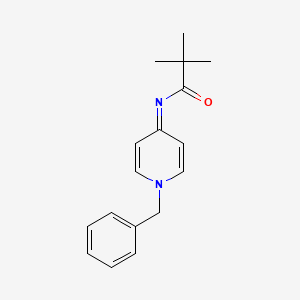

1-(3-Methanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H10O3S . It has a molecular weight of 198.24 .

Synthesis Analysis

The synthesis of this compound has been studied in the context of transaminase-mediated chiral selective synthesis . The process involves the transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was identified as the best co-solvent .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its transamination to (1R)-(3-methylphenyl)ethan-1-amine . This reaction is chiral selective and is mediated by transaminases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources. It is known that it has a molecular weight of 198.24 , but other properties such as boiling point, density, and melting point are not specified.科学的研究の応用

Activation and Oxidation of Hydrocarbons

Research indicates that methanesulfonic acid derivatives, like 1-(3-Methanesulfonylphenyl)ethan-1-one, play a role in the activation and selective oxidation of hydrocarbons. For example, methane and ethane can be selectively oxidized to their corresponding alcohols in protic media, involving electron-transfer steps and the intermediacy of radicals and carbocations (Sen et al., 1994). This demonstrates the compound's potential utility in industrial processes for converting methane to value-added products, such as methanesulfonic acid, with high selectivity and yield (Díaz-Urrutia & Ott, 2019).

Liquid Crystal Properties

The study of alkylammonium alkanesulfonates, which are structurally similar to this compound, reveals their smectic A phase and temperature-dependent liquid crystal properties, highlighting the influence of the sulfonate group on material properties (Matsunaga & Nishida, 1988).

Synthesis and Chemical Reactions

The methanesulfonic acid catalyzed reactions of certain ethanones with glycerol produce various hydroxymethyl derivatives, indicating the role of sulfonate compounds in facilitating chemical transformations (Upadhyaya et al., 1997). This underscores the utility of sulfonate-containing compounds in synthetic chemistry for generating complex molecules.

Biological Activity

Schiff bases of methanesulfonylhydrazine have been synthesized and shown to exhibit antibacterial and cytotoxic effects, suggesting that compounds with methanesulfonic acid moieties could have potential applications in medicinal chemistry and drug development (Dodoff et al., 1999).

Environmental and Microbial Metabolism

Methanesulfonic acid and its derivatives play a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a source of sulfur for growth, highlighting the environmental importance of such compounds (Kelly & Murrell, 1999).

特性

IUPAC Name |

1-(3-methylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBGSIFAYKVMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)

![1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874931.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)